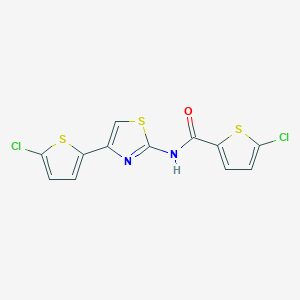

5-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide” is an organic compound with a specific chemical structure . It is a valuable intermediate that could be used to synthesize thrombopoietin .

Synthesis Analysis

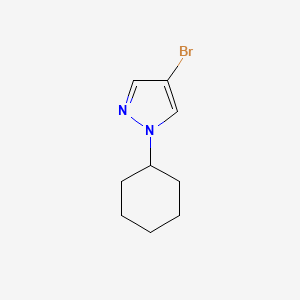

The synthesis of this compound involves the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine . The reaction mixture was extracted with water and EtOAc .Molecular Structure Analysis

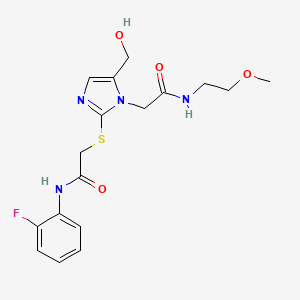

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The anti-cyclooxygenase-2 activities of the compounds were assessed using a slightly modified protocol of the Glassman and White experiment .Physical And Chemical Properties Analysis

The compound appears as a powder or liquid. It has a density of 1.345±0.06 g/cm3 (Predicted) and a boiling point of 560.0±50.0℃ (Predicted) .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Thiophene-2-carboxamide derivatives, including those related to the specified compound, exhibit significant inhibitory activity against various cancer cell lines. Particularly, derivatives containing thiazolidinone ring or thiosemicarbazide moiety have shown promising results in in vitro cytotoxicity assays (Atta & Abdel‐Latif, 2021).

Antitubercular Properties

- Novel derivatives of thiophene carboxamides have been synthesized and evaluated for their antimycobacterial activity. Some of these compounds demonstrated significant effectiveness against Mycobacterium tuberculosis, with lower cytotoxicity profiles, suggesting potential for tuberculosis treatment (Marvadi et al., 2020).

Antimicrobial Activity

- Some thiophene carboxamide derivatives exhibit antimicrobial properties. For instance, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride demonstrated significant antibacterial activity, indicating their potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Pharmaceutical Synthesis

- Thiophene carboxamides play a role in the synthesis of pharmaceutical compounds. For example, they are involved in the synthesis of Arotinolol Hydrochloride, a beta-blocker used for treating high blood pressure and heart-related conditions (Hongbin et al., 2011).

Structural and Chemical Analysis

- The compound's derivatives have been subject to crystal structure and Hirshfeld surface analysis, providing insights into their molecular structures. This kind of analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Prabhuswamy et al., 2016).

Safety and Hazards

Due to the compound’s structure and properties, it may pose potential risks to human health and the environment. Appropriate protective measures, including wearing chemical protective gloves and goggles, should be taken when conducting experiments or operations with this compound. Furthermore, relevant safety guidelines and regulations should be followed for the proper handling and disposal of this compound .

Zukünftige Richtungen

The future directions for this compound could involve further studies on its pharmacological activities. The compound has shown promising antimicrobial activity and anticancer screening results indicated that certain derivatives were found to be the most active ones against breast cancer cell line . Therefore, these compounds have the potential to be used as lead compounds for rational drug designing .

Wirkmechanismus

Target of Action

Similar compounds have been found to target the coagulation factor x .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Based on its potential target, it might have antithrombotic effects .

Action Environment

Similar compounds are typically stored in a dark place, under an inert atmosphere .

Biochemische Analyse

Biochemical Properties

It is known that this compound is a potent inhibitor of the coagulation factor X . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.

Cellular Effects

Given its role as a direct FXa inhibitor, it is likely to influence cell function by impacting cell signaling pathways related to coagulation .

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting the activity of the coagulation factor X . This suggests that it may bind to this enzyme and inhibit its function, thereby affecting the coagulation pathway.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Metabolic Pathways

Given its role as a direct FXa inhibitor, it is likely to be involved in the coagulation pathway .

Eigenschaften

IUPAC Name |

5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVVYPFLGQJXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)

![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)

![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)